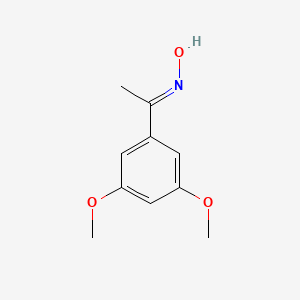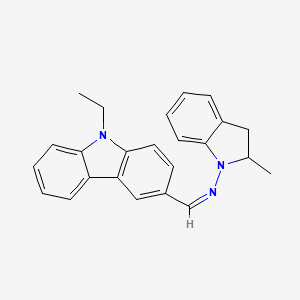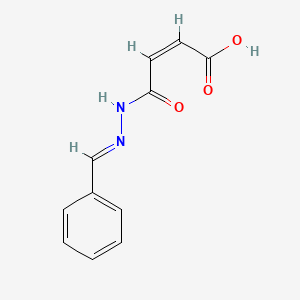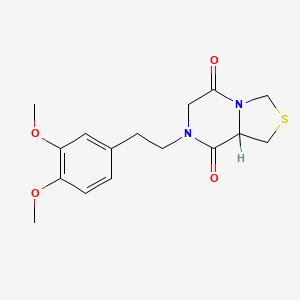
3',5'-Dimethoxyacetophenone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3',5'-Dimethoxyacetophenone oxime is an organic compound characterized by the presence of a hydroxylamine functional group attached to a 3,5-dimethoxyphenyl ethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3',5'-Dimethoxyacetophenone oxime typically involves the condensation of 3,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3',5'-Dimethoxyacetophenone oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3',5'-Dimethoxyacetophenone oxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitroso compounds and as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although specific medical uses are still under research.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3',5'-Dimethoxyacetophenone oxime involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]hydroxylamine
- N-[(1E)-1-(3,5-Dimethoxyphenyl)methylidene]hydroxylamine
- N-[(1E)-1-(3,5-Dimethoxyphenyl)propylidene]hydroxylamine
Uniqueness
3',5'-Dimethoxyacetophenone oxime is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of methoxy groups at the 3 and 5 positions of the phenyl ring can enhance its stability and modify its electronic properties, making it distinct from other hydroxylamine derivatives.
Properties
CAS No. |
97294-77-4 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(NZ)-N-[1-(3,5-dimethoxyphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO3/c1-7(11-12)8-4-9(13-2)6-10(5-8)14-3/h4-6,12H,1-3H3/b11-7- |
InChI Key |
PFCSYXAOKGKSBA-XFFZJAGNSA-N |
SMILES |
CC(=NO)C1=CC(=CC(=C1)OC)OC |
Isomeric SMILES |
C/C(=N/O)/C1=CC(=CC(=C1)OC)OC |
Canonical SMILES |
CC(=NO)C1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[({1-[4-(2-methylpropyl)phenyl]ethyl}carbamoyl)methoxy]naphthalene-2-carboxylate](/img/structure/B1661767.png)

![Phenol, 2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl]-](/img/structure/B1661769.png)
![1-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B1661770.png)
![4-acetyl-N-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B1661773.png)
![N-(4-acetylphenyl)-2-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]propanamide](/img/structure/B1661775.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{4-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B1661776.png)
![{1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methanol](/img/structure/B1661778.png)
![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid](/img/structure/B1661780.png)
![(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine](/img/structure/B1661781.png)

![methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate (racemic)](/img/structure/B1661784.png)

